Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits substantially higher lipophilicity than the non-fluorinated parent scaffold. 4-(Trifluoromethyl)thiazole-5-carbaldehyde has a consensus computed LogP of 1.74–1.97 , compared with 1,2-thiazole-5-carbaldehyde (the non-fluorinated analog) which has a LogP of 0.96 [1]. This ~0.8–1.0 log unit increase translates to approximately a 6- to 10-fold greater partitioning into octanol, directly impacting membrane permeability predictions in drug design programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.74 (Fluorochem computed) to 1.97 (ChemScene computed) |
| Comparator Or Baseline | 1,2-Thiazole-5-carbaldehyde (non-fluorinated): LogP = 0.96 [1] |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0; ~6–10× higher lipophilicity |
| Conditions | Computed values using XLogP3 (PubChem) and proprietary algorithms (ChemScene, Fluorochem) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and oral bioavailability predictions, making the fluorinated building block the preferred choice for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates.
- [1] Molbase Chemical Database: 1,2-Thiazole-5-carbaldehyde (CAS 5242-57-9). LogP = 0.9556. View Source
